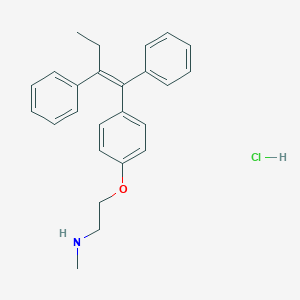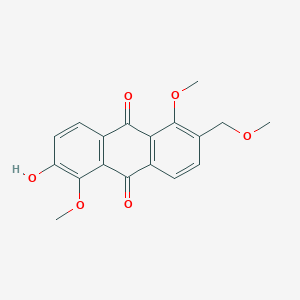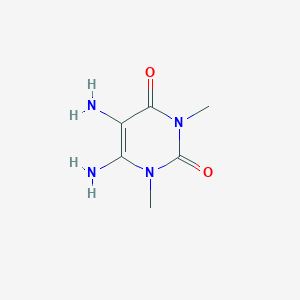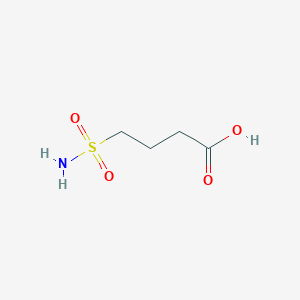
4-sulfamoylbutanoic Acid
Overview
Description
4-Sulfamoylbutyric acid is an organic compound with the chemical formula C4H9NO4S and a molecular weight of 167.18 g/mol . It is a white crystalline powder that is odorless and has a high melting point of approximately 215-220°C . This compound is slightly soluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene . It is stable at room temperature and exhibits strong acidity .
Preparation Methods
4-Sulfamoylbutyric acid can be synthesized through various synthetic routes. One commonly used method involves the reaction of barbituric acid with chlorosulfonic acid . This reaction needs to be carried out at suitable temperature and pressure conditions to ensure the successful formation of 4-Sulfamoylbutyric acid . Industrial production methods often involve large-scale synthesis in controlled environments to maintain the purity and quality of the compound.
Chemical Reactions Analysis
4-Sulfamoylbutyric acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 4-Sulfamoylbutyric acid into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Sulfamoylbutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a solid-phase organic linker for the synthesis of tethering carboxylic acids.
Biology: It has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Sulfamoylbutyric acid involves its interaction with specific molecular targets and pathways. It acts as a strong acid and can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Sulfamoylbutyric acid can be compared with other similar compounds such as:
4-Sulfamoylbenzoic acid: This compound has a similar sulfonamide functional group but differs in its aromatic structure.
3-Carboxypropanesulfonamide: This compound shares a similar backbone but has different functional groups attached.
The uniqueness of 4-Sulfamoylbutyric acid lies in its specific structure and properties, which make it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
4-sulfamoylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPGKWICGUBROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378370 | |
| Record name | 4-Sulfamoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175476-52-5 | |
| Record name | 4-Sulfamoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminosulfonyl)-buttersäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-carboxypropanesulfonamide referred to as a "safety-catch linker" in peptide synthesis?
A1: 3-Carboxypropanesulfonamide serves as a stable anchor for the growing peptide chain on the solid support during synthesis []. The sulfonamide group is relatively inert to the basic conditions required for Fmoc deprotection, a common technique in peptide synthesis. This stability is why it's called a "safety-catch" – it holds onto the peptide until a specific cleavage trigger is applied.
Q2: How is 3-carboxypropanesulfonamide activated for the release of the synthesized peptide thioester?
A2: While stable under standard Fmoc/t-Bu chemistry conditions, the 3-carboxypropanesulfonamide linker can be selectively activated for peptide release []. Treatment with diazomethane or iodoacetonitrile transforms the sulfonamide into a more reactive species. This activated form readily undergoes nucleophilic attack by a thiol, leading to the cleavage of the peptide chain from the resin and the formation of the desired peptide thioester.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


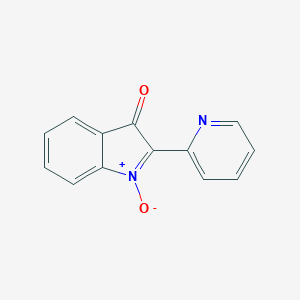


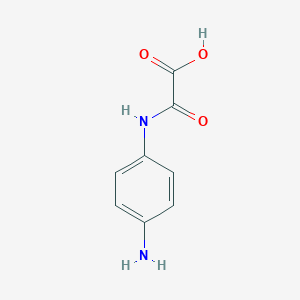
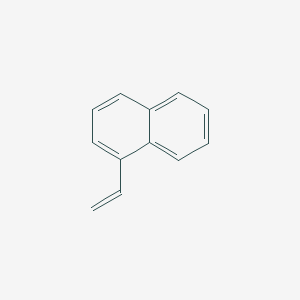
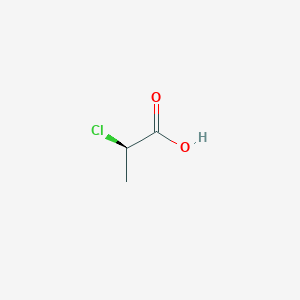
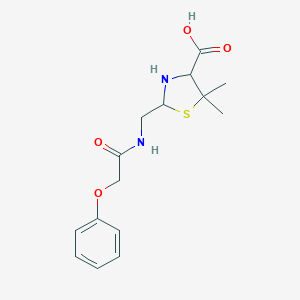
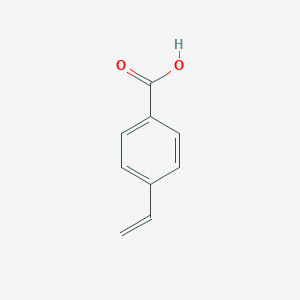
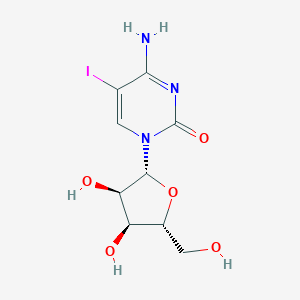
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)
